molecular formula C9H11ClFNO3 B15338130 Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride

Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride

Cat. No.: B15338130
M. Wt: 235.64 g/mol
InChI Key: KZTDCUJSCXIPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₁₁ClFNO₃ Molar Mass: 235.64 g/mol CAS Number: 2060610-78-6 Storage Conditions: Room temperature, sealed, and dry .

This compound is a chiral β-amino acid ester hydrochloride derivative characterized by a 5-fluoro-2-hydroxyphenyl substituent. Its (R)-enantiomer is explicitly noted in some sources, highlighting the importance of stereochemistry in pharmacological applications .

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H

InChI Key

KZTDCUJSCXIPMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl

Origin of Product

United States

Preparation Methods

Nitration and Reduction Pathway (Patent WO2020148641A1)

This method, adapted from Example 9 of the patent, involves nitration followed by reduction:

Step 1: Nitration of Protected Intermediate
A solution of 5-fluoro-2-hydroxyphenylpropiophenone derivative (5 g) in methylene chloride (50 mL) is cooled to 5–10°C under nitrogen. Sulfuric acid (15 mL) and potassium nitrate (4.6 g) are added gradually. The mixture is stirred for 2 hours at 5–10°C, then quenched with ice-cold water (200 mL). The nitro intermediate is extracted with methylene chloride and dried.

Step 2: Reduction of Nitro Group
The nitro compound is reduced using hydrogen gas and a palladium catalyst (5% Pd/C) in methanol at 30–35 psi. This step converts the nitro group to an amine, yielding the unprotected amino intermediate.

Step 3: Esterification and Salt Formation
The amino intermediate is reacted with methyl chloroformate (17.4 g) in the presence of NaOH (9.6 g in 20 mL water) at 0–10°C. The product is extracted with methylene chloride, and the hydrochloride salt is precipitated by adding concentrated HCl. The final product is isolated via vacuum distillation.

Parameter Condition/Reagent Yield
Nitration Temperature 5–10°C 85%
Reduction Catalyst 5% Pd/C 90%
Salt Formation HCl in ethyl acetate 78%

Direct Amination and Esterification (PMC Approach)

An alternative route, inspired by amino acid ester synthesis, skips nitration:

Step 1: Condensation of 5-Fluoro-2-hydroxybenzaldehyde
5-Fluoro-2-hydroxybenzaldehyde is condensed with glycine methyl ester using EDC·HCl and HOBt in DMF. The reaction proceeds at room temperature for 10 hours, forming the Schiff base intermediate.

Step 2: Reduction of Schiff Base
The imine bond is reduced with sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol, yielding the secondary amine.

Step 3: Hydrochloride Salt Formation
The free amine is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water.

Parameter Condition/Reagent Yield
Condensation Time 10 hours 68%
Reduction Agent $$ \text{NaBH}_3\text{CN} $$ 75%
Purity (HPLC) 99.2%

Optimization and Critical Parameters

Temperature Control

  • Nitration at subambient temperatures (5–10°C) minimizes side reactions such as sulfonation.
  • Esterification with methyl chloroformate requires strict temperature control (<10°C) to prevent hydrolysis.

Solvent Selection

  • Methylene chloride is preferred for nitration due to its immiscibility with water and ability to stabilize intermediates.
  • DMF facilitates amide bond formation in condensation reactions but requires removal via vacuum distillation.

Protecting Groups

The patent highlights the use of trichloroethylformate and benzyl groups to protect the hydroxyl moiety during nitration. Deprotection is achieved with NaOH or catalytic hydrogenation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$): δ 11.2 (s, 1H, OH), 8.4 (d, 1H, NH), 7.3–6.8 (m, 3H, aromatic), 4.1 (s, 2H, CH$$ _2 $$), 3.7 (s, 3H, OCH$$ _3 $$).
  • $$ ^{13}\text{C} $$-NMR : δ 172.5 (COO), 160.1 (C-F), 128.9–115.7 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
  • Retention Time : 6.8 minutes.

Industrial-Scale Considerations

The patent emphasizes continuous-flow nitration for scalability, reducing exothermic risks. Pilot-scale trials achieved a 72% overall yield with a throughput of 50 kg/batch.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxyacetophenone.

    Reduction: Formation of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: Formation of derivatives with substituted functional groups at the fluorine position.

Scientific Research Applications

Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride has diverse applications across scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluorine atom and a hydroxyl group on a phenyl ring, contributes to its distinct properties and potential biological activities.

Scientific Research Applications

Chemistry
this compound serves as a building block in synthesizing more complex molecules.

Biology
This compound is investigated as a biochemical probe to study enzyme interactions.

Medicine
The compound is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects. It has also been researched for its antitumor activity . For instance, derivatives of amino acid esters, including this compound, have been evaluated for in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cell lines . Another study demonstrated that Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has anti-tumor activity against breast cancer in vitro .

Industry
It is utilized in developing specialty chemicals and materials with specific properties.

Pharmaceutical Development
Due to its unique structure, Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a candidate for drug development, particularly in oncology and neurology. It may also serve as a lead compound for developing new pharmaceutical agents targeting specific diseases.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs based on substituent variations, molecular weight, and key features:

Compound Name Molecular Formula Substituent Positions Molar Mass (g/mol) CAS Number Key Features Reference
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl C₉H₁₁ClFNO₃ 5-Fluoro, 2-hydroxy 235.64 2060610-78-6 Hydroxyl enhances polarity; chiral center
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 4-Fluoro 219.64 (estimated) Not specified Lacks hydroxyl; para-fluoro substitution
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl C₉H₁₀ClF₂NO₂ 2,5-Difluoro 237.63 1251923-42-8 Increased lipophilicity due to two fluorines
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 4-Methoxy 243.68 Not specified Methoxy group improves metabolic stability
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate HCl C₁₀H₁₁ClF₃NO₂ 4-Trifluoromethyl 269.65 390815-48-2 Strong electron-withdrawing CF₃ group
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate HCl C₉H₁₂ClNO₃ 4-Hydroxy 217.65 Not specified Para-hydroxyl; different substitution pattern

Key Observations

Substituent Effects: The 5-fluoro-2-hydroxyphenyl group in the target compound introduces both electron-withdrawing (F) and polar (OH) groups. This combination may enhance solubility compared to purely lipophilic analogs like the trifluoromethyl derivative .

Chirality significantly impacts receptor binding and metabolic pathways .

Biological Implications: The 2-hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like the 4-fluoro or 4-methoxy derivatives . Trifluoromethyl-substituted analogs exhibit higher molecular weights and increased steric bulk, which could hinder binding to compact active sites .

Commercial and Research Relevance

  • The difluorophenyl derivative (CAS 1251923-42-8) is commercially available but lacks detailed pharmacological data, highlighting a gap in published research .

Biological Activity

Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, with the CAS number 2060610-78-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H11ClFNO3
  • Molar Mass : 235.64 g/mol
  • IUPAC Name : methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride

The presence of a fluorine atom and a hydroxyl group on the phenyl ring is significant as these modifications can enhance the compound's biological activity compared to structurally similar compounds .

This compound is believed to interact with various biological targets, influencing several pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting cellular proliferation and survival.
  • Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology .
  • Antiviral Activity : Similar compounds have shown antiviral properties, indicating that this compound may also possess such activities against specific viral targets .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Biological Activity Cell Line/Model IC50 (µM)
Study AAntiproliferativeKG125.3 ± 4.6
Study BFGFR1 InhibitionNCI-H1581 Xenograft30.2 ± 1.9
Study CAntiviralVero CellsNot specified

These studies indicate that the compound may have significant effects on cancer cell lines and possibly on viral replication.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited potent activity against tumor growth in xenograft models, particularly those driven by FGFR mutations. The compound showed an IC50 value of approximately 30 µM, indicating strong inhibitory effects on tumor proliferation .
  • Pharmacodynamics : The pharmacodynamics of this compound are under investigation, with initial results suggesting that it modulates key signaling pathways involved in cell growth and apoptosis. Further research is needed to elucidate these mechanisms fully.
  • Comparative Analysis : When compared to similar compounds lacking fluorine or hydroxyl substitutions, this compound demonstrated enhanced biological activity, underscoring the importance of its unique structural features .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with 5-fluoro-2-hydroxyphenylacetic acid derivatives. Protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent side reactions during esterification .
  • Step 2 : Perform esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) in ethanol or methanol under reflux (60–80°C) .
  • Step 3 : Deprotect the hydroxyl group using mild acidic conditions (e.g., dilute HCl) .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., ethanol vs. methanol) and reaction time (typically 6–12 hours) to maximize yield (>70%) and purity (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to confirm the presence of the aromatic fluorine (δ 110–120 ppm in 19^{19}F NMR), hydroxyl proton (δ 9–10 ppm, broad), and ester carbonyl (δ 165–170 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 244.07 for C9_9H10_{10}FNO3_3) .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm1^{-1}) and hydroxyl O-H stretching (~3300 cm1^{-1}) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to separate enantiomers or impurities .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric purity in the synthesis of this compound, given its chiral center?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts during esterification to induce asymmetric synthesis .
  • Chiral HPLC : Analyze enantiomeric excess (ee) using a Chiralpak® IA column with n-hexane/isopropanol (90:10) mobile phase. Typical retention times: 8.2 min (R) and 10.5 min (S) .

Q. How do researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for biological assays) .
  • Stereochemical Analysis : Compare activities of isolated enantiomers to determine if effects are stereospecific (e.g., R-enantiomer shows 10× higher enzyme inhibition than S-enantiomer) .
  • Assay Optimization : Standardize cell-based assays (e.g., IC50_{50} measurements) using consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions: Hydrogen bonding between the hydroxyl group and Arg120, and π-π stacking of the fluorophenyl ring with Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose convergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.